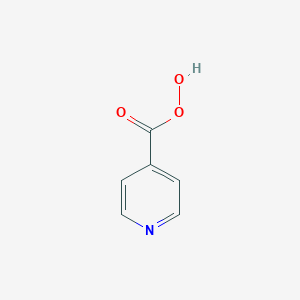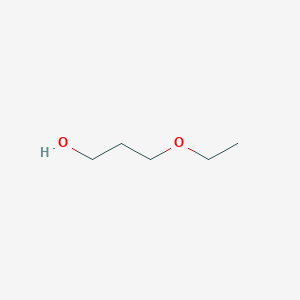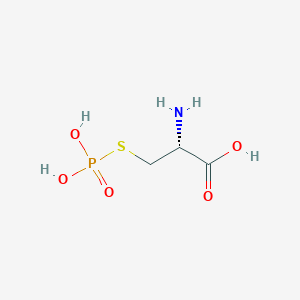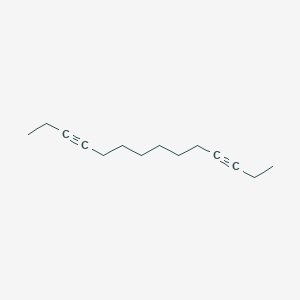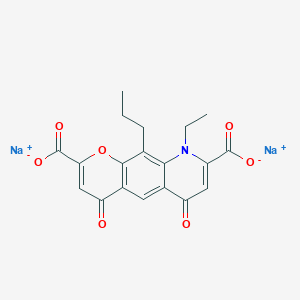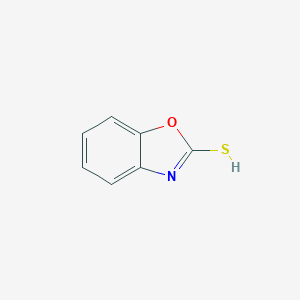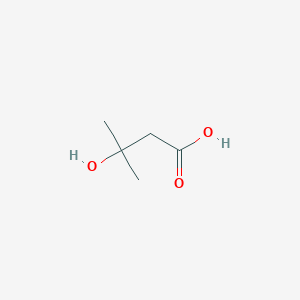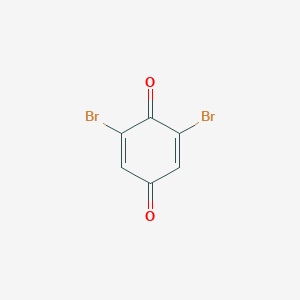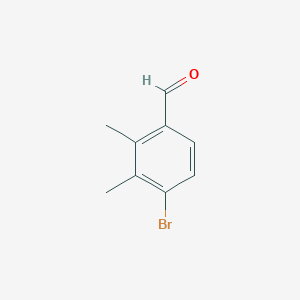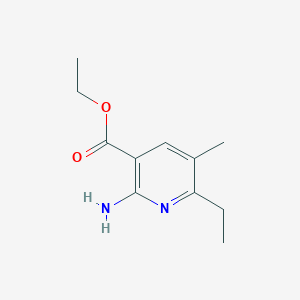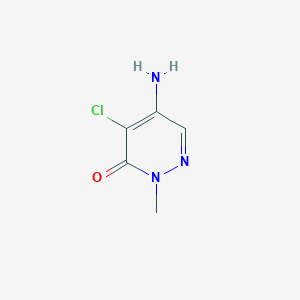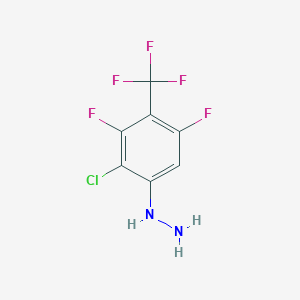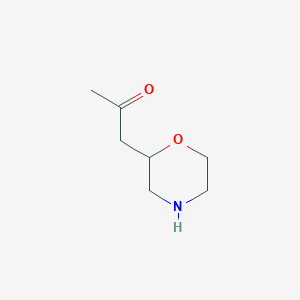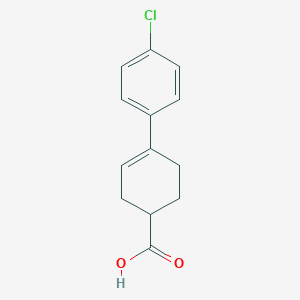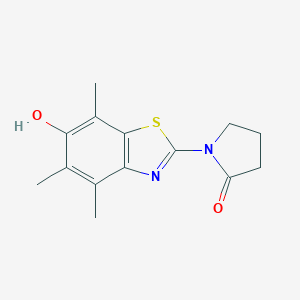
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, commonly known as PHT, is a synthetic compound that has been widely studied for its potential therapeutic applications. PHT is a member of the thiazolidinedione family of compounds, which are known to modulate the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that play a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell differentiation.
Mécanisme D'action
PHT exerts its effects through the modulation of 2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, which are transcription factors that regulate the expression of genes involved in various physiological processes. PHT has been shown to activate PPARγ, which regulates glucose and lipid metabolism, as well as inflammation and cell differentiation. PHT has also been shown to inhibit PPARα, which regulates lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
PHT has been shown to have various biochemical and physiological effects, including:
1. Regulation of glucose and lipid metabolism: PHT has been shown to improve insulin sensitivity and glucose tolerance, as well as regulate lipid metabolism.
2. Anti-inflammatory effects: PHT has been shown to inhibit the production of pro-inflammatory cytokines, as well as reduce the infiltration of immune cells in inflamed tissues.
3. Anti-oxidative effects: PHT has been shown to reduce oxidative stress and improve antioxidant capacity in cells.
Avantages Et Limitations Des Expériences En Laboratoire
PHT has several advantages and limitations for lab experiments, including:
Advantages:
1. PHT is a synthetic compound that can be easily synthesized and purified.
2. PHT has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for investigating the mechanisms of action of 2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
3. PHT has shown promising results in various fields of medicine, which makes it a potential candidate for drug development.
Limitations:
1. PHT has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
2. PHT has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
3. PHT has not yet been approved for clinical use, which limits its potential applications in humans.
Orientations Futures
There are several future directions for research on PHT, including:
1. Development of PHT derivatives with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the mechanisms of action of PHT in various physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation.
3. Evaluation of the potential therapeutic applications of PHT in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases.
4. Investigation of the effects of PHT on the gut microbiome, which has been shown to play a key role in various physiological processes.
Conclusion:
PHT is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHT exerts its effects through the modulation of 2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, which are transcription factors that regulate the expression of genes involved in various physiological processes. PHT has shown promising results in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action of PHT and its potential applications in humans.
Méthodes De Synthèse
PHT can be synthesized through a multistep process, starting with the condensation of 2-aminopyridine with 2-bromoacetic acid to form 2-(pyridin-2-yl)acetic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 6-hydroxy-4,5,7-trimethyl-2-benzothiazole to yield PHT.
Applications De Recherche Scientifique
PHT has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the research areas where PHT has shown promising results include:
1. Cancer: PHT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has been suggested that PHT exerts its anti-cancer effects through the activation of PPARγ, which induces cell cycle arrest and apoptosis.
2. Diabetes: PHT has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has been suggested that PHT exerts its anti-diabetic effects through the activation of PPARγ, which regulates glucose and lipid metabolism.
3. Neurodegenerative diseases: PHT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that PHT exerts its neuroprotective effects through the modulation of oxidative stress and inflammation.
Propriétés
Numéro CAS |
120164-97-8 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
1-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H16N2O2S/c1-7-8(2)12(18)9(3)13-11(7)15-14(19-13)16-6-4-5-10(16)17/h18H,4-6H2,1-3H3 |
Clé InChI |
DHCXDJXURVPGMP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)O)C |
Synonymes |
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



